molecular formula C29H32O9 B15295100 Desmethyl Schisantherin E

Desmethyl Schisantherin E

Cat. No.: B15295100
M. Wt: 524.6 g/mol
InChI Key: SUVCAWWGFVVLTA-SSEZWIOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Schisantherin E is a naturally occurring lignan compound found in the fruits of Schisandra species, particularly Schisandra sphenanthera. It belongs to the dibenzocyclooctadiene lignan family, which is known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, including hepatoprotective, antioxidant, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Schisantherin E typically involves the extraction of lignans from the fruits of Schisandra species. The extraction process often employs solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Schisandra fruits. The process includes:

Chemical Reactions Analysis

Types of Reactions

Desmethyl Schisantherin E undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Mechanism of Action

Desmethyl Schisantherin E exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Desmethyl Schisantherin E is compared with other lignans such as:

    Schisandrin: Known for its sedative and hypnotic effects.

    Schisantherin A: Exhibits strong hepatoprotective properties.

    Deoxyschisandrin: Noted for its antioxidant activity.

Uniqueness

This compound stands out due to its balanced profile of hepatoprotective, antioxidant, and anti-inflammatory activities, making it a versatile compound for therapeutic applications .

Properties

Molecular Formula

C29H32O9

Molecular Weight

524.6 g/mol

IUPAC Name

[(8S,9S,10S)-9,14,15-trihydroxy-3,4,5,16-tetramethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate

InChI

InChI=1S/C29H32O9/c1-15-12-17-13-19(30)23(31)25(36-5)21(17)22-18(14-20(34-3)24(35-4)26(22)37-6)27(29(15,2)33)38-28(32)16-10-8-7-9-11-16/h7-11,13-15,27,30-31,33H,12H2,1-6H3/t15-,27-,29-/m0/s1

InChI Key

SUVCAWWGFVVLTA-SSEZWIOCSA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)O)O

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.